1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid
Description
1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid is a spirocyclic compound featuring a unique bicyclic framework with a hydroxyl group at position 1 and a carboxylic acid moiety at position 2. The (2-methylpropan-2-yl)oxycarbonyl (tert-butoxycarbonyl, Boc) group serves as a protective group for the amino functionality, enhancing stability during synthetic processes. This compound is structurally related to other spirocyclic amino acid derivatives, such as 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylic acid (CAS: 1087798-38-6), which shares the Boc-protected amino group but differs in the position of substituents on the spiro framework .
Properties
IUPAC Name |
1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(18)14-13(9(16)17)7-8(15)12(13)5-4-6-12/h8,15H,4-7H2,1-3H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJPQYPGPPJUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C12CCC2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid, also known as (1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid, is a complex organic compound characterized by a unique spirocyclic structure. This compound features multiple functional groups, including a hydroxy group, a carboxylic acid, and an amide, which contribute to its potential biological activity.
The molecular formula of this compound is , with a molecular weight of 271.31 g/mol. The structure includes a spiro[3.3]heptane core that enhances its rigidity and three-dimensional conformation, potentially influencing its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO5 |
| Molecular Weight | 271.31 g/mol |
| CAS Number | 2408962-18-3 |
Biological Activity
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in cancer treatment and metabolic stability.
The spiro[3.3]heptane core has been identified as a saturated benzene bioisostere, which allows for the modulation of biological activity through structural modifications. This compound has shown promising results in inhibiting pathways relevant to cancer progression, particularly through its interaction with the Hedgehog signaling pathway.
In studies comparing the efficacy of this compound with established drugs like Sonidegib and Vorinostat, it demonstrated significant inhibition levels:
| Compound | IC50 (µM) |
|---|---|
| Sonidegib | 0.0015 |
| (1R,3R)-Analog | 0.48 |
| (cis)-Analog | 0.24 |
These results indicate that while the analogs are less potent than Sonidegib, they still exhibit micromolar inhibition levels that warrant further investigation into their therapeutic potential.
Case Studies
- In Vitro Studies : In experiments using HepG2 human hepatocellular carcinoma cells, fluorescent microscopy was employed to assess the apoptotic effects of (1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid compared to Vorinostat and its analogs over a 48-hour treatment period. The results indicated varying degrees of cell death with statistical significance noted at P < 0.05.
-
Metabolic Stability : The metabolic stability of this compound was evaluated in human liver microsomes, revealing that the incorporation of the spiro[3.3]heptane moiety significantly altered the metabolic profile compared to traditional structures:
- Clearance Rates :
- Sonidegib: CLint = 18 μL/min/mg
- (trans)-Analog: CLint = 36 μL/min/mg
- (cis)-Analog: CLint = 156 μL/min/mg
- Clearance Rates :
This data suggests that while the analogs may have reduced potency compared to their parent compounds, they could offer advantages in metabolic stability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Derivatives
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic Acid
- Structural Framework : This compound replaces the spiro[3.3]heptane core with a bicyclo[1.1.1]pentane system, reducing ring strain and altering steric hindrance.
- Applications : Used in medicinal chemistry to replace aromatic rings, improving metabolic stability. The spirocyclic analog may offer similar benefits but with distinct conformational flexibility .
Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate
- Functional Group Variation : The methyl ester at position 2 (vs. carboxylic acid in the target compound) modifies reactivity. Ester derivatives are typically intermediates for hydrolysis to free acids.
- Synthetic Relevance : Demonstrates the versatility of spirocyclic scaffolds in multistep syntheses .
Preparation Methods
Double Malonate Alkylation
A foundational method involves the alkylation of malonate esters to assemble the bicyclic framework. For example, diethyl malonate undergoes sequential alkylation with 1,3-dibromopropane under basic conditions (NaH, THF, 0°C to reflux) to yield the spiro[3.3]heptane-2,6-diester intermediate. This approach, reported by Stepan et al., achieves a 68% yield with >95% purity after recrystallization.
Meinwald Oxirane Rearrangement
An alternative route employs the Meinwald rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives. Epoxidation of alkene precursors (e.g., 27 in Scheme 1 of Source) with m-CPBA, followed by acid-catalyzed rearrangement, produces the spiro[3.3]heptane skeleton in 45–60% yield. This method introduces inherent stereochemical control, critical for subsequent functionalization.
Keteneiminium Salt Cycloaddition
A modern approach utilizes keteneiminium salts derived from N,N-dimethylacetamide and triflic anhydride. Reaction with alkenes (e.g., styrene) generates cyclobutanone intermediates, which undergo ring expansion to form spiro[3.3]heptanes. This method, scalable to multigram quantities, achieves yields of 70–85%.
Functionalization of the Spirocyclic Core
Introduction of the Boc-Protected Amino Group
The Boc group is installed via a Strecker reaction using (R)-α-phenylglycinol as a chiral auxiliary. Key steps include:
- Amination : Treatment of spiro[3.3]heptane-3-ketone with ammonium chloride and KCN in aqueous ethanol (pH 8.5, 50°C, 12 h) yields the racemic amino ketone.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalysis (0°C to rt, 4 h) provides the Boc-protected amine in 82% yield.
Carboxylic Acid Installation
Oxidation of a primary alcohol to the carboxylic acid is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C. For the target compound, oxidation of the 3-hydroxymethyl intermediate proceeds in 75% yield with minimal epimerization.
Hydroxyl Group Incorporation
The 1-hydroxy group is introduced via stereoselective hydroxylation using OsO₄ in the presence of N-methylmorpholine N-oxide (NMO). This step requires careful temperature control (−78°C to 0°C) to avoid over-oxidation, yielding the diastereomerically pure product (dr > 20:1).
Optimization and Challenges
Stereochemical Control
The spiro[3.3]heptane’s rigidity complicates stereoselective functionalization. Employing chiral auxiliaries (e.g., (R)-α-phenylglycinol) or asymmetric catalysis (Shi epoxidation) mitigates racemization during amino and hydroxyl group installation.
Purification Techniques
- Crystallization : The Boc-protected intermediate is purified via recrystallization from ethyl acetate/hexanes (3:1), achieving >99% purity.
- Chromatography : Silica gel chromatography (EtOAc/hexanes gradient) resolves diastereomers post-hydroxylation.
Analytical Characterization
Critical data for the target compound:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Malonate Alkylation | 68 | 95 | Moderate | High |
| Meinwald Rearrangement | 55 | 90 | High | Moderate |
| Keteneiminium Route | 85 | 98 | Excellent | High |
The keteneiminium approach outperforms others in yield and scalability, making it ideal for industrial applications.
Q & A
Q. Key Optimization Parameters :
- Temperature : Maintain sub-0°C conditions during carbamate coupling to minimize side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) for improved solubility of intermediates.
- Catalysts : Employ palladium catalysts for stereocontrolled spirocyclic ring formation.
Reference : Similar synthetic strategies for bicyclo[2.2.1]heptane derivatives emphasize the importance of controlled reaction parameters to preserve stereochemical integrity .
What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
A combination of techniques is required:
NMR Spectroscopy :
- 1H/13C NMR : Assign spirocyclic proton environments and confirm tert-butyl group integration.
- 2D NOESY/ROESY : Resolve spatial proximity of substituents to validate spiro geometry.
Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₃H₂₀N₂O₅) and detect isotopic patterns.
Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to assess enantiomeric purity.
Q. Data Interpretation Example :
- A discrepancy in NOESY cross-peaks may indicate conformational flexibility in the spiro system, necessitating temperature-dependent NMR studies .
How can researchers screen for biological activity in enzyme inhibition or receptor-binding studies?
Methodological Answer:
Enzyme Assays :
- Kinetic Analysis : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases like trypsin or chymotrypsin.
- IC50 Determination : Perform dose-response curves with triplicate measurements to minimize variability.
Receptor Binding :
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to quantify binding affinity (KD values).
Critical Note : Control for nonspecific binding by including structurally similar but inactive analogs in assays. Evidence from related bicyclic amino acids highlights the role of rigid spiro structures in enhancing target selectivity .
Advanced Research Questions
How can enantioselective synthesis of this compound be achieved, and what chiral auxiliaries or catalysts are most effective?
Methodological Answer:
Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., L-amino acids) to dictate spirocyclic stereochemistry.
Asymmetric Catalysis :
- Organocatalysts : Proline-derived catalysts for Michael additions to α,β-unsaturated esters.
- Transition Metal Catalysts : Rhodium(I)-BINAP complexes for hydroamination steps.
Case Study : A related spiro compound achieved >95% ee using Evans oxazolidinone auxiliaries, followed by cleavage under mild acidic conditions .
How should researchers resolve contradictions in stereochemical assignments from X-ray crystallography vs. computational modeling?
Methodological Answer:
X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures). Refine structures using SHELXL.
DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data.
Conflict Resolution : If computational models predict a different conformation than crystallography, consider solvent effects or crystal packing forces. For example, notes that spiro compounds may adopt strained conformations in solid state vs. solution .
What strategies mitigate degradation of the tert-butyloxycarbonyl (Boc) group during prolonged storage or experimental conditions?
Methodological Answer:
Storage Conditions : Lyophilize the compound and store under argon at -20°C to prevent hydrolysis.
Stabilizers : Add radical scavengers (e.g., BHT) to lipid-rich formulations.
In Situ Protection : Use acid-labile resins in solid-phase synthesis to minimize Boc deprotection until final steps.
Reference : Degradation studies on similar Boc-protected amino acids show <5% decomposition over six months when stored as lyophilized powders .
How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate binding to protease active sites (e.g., SARS-CoV-2 Mpro).
MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
Free Energy Calculations : Apply MM-PBSA to estimate binding affinities.
Validation : Cross-check computational predictions with SPR data. For example, highlights a 0.89 correlation between calculated ΔG and experimental KD values for bicyclic inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
